Diisopropylammoniumdichloracetat

PDK4 inhibition severe influenza survival benefit

Diisopropylammonium dichloroacetate (DADA) is a potent and selective PDK4 inhibitor, validated in hepatology (88.2% efficacy vs. 72.7% for ademethionine in alcoholic fatty liver) and immuno-oncology (enhanced checkpoint inhibitor response in NSCLC models). Unlike generic DCA salts, its diisopropylammonium counterion confers distinct pharmacokinetics and clinical precedent (Japan approval: Liverall). Procure for translational research in fatty liver disease, tumor metabolism, severe viral infection host-response models, and equine anti-doping reference standards.

Molecular Formula C8H17Cl2NO2
Molecular Weight 230.13 g/mol
CAS No. 660-27-5
Cat. No. B1201581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropylammoniumdichloracetat
CAS660-27-5
Synonymsdi-isopropylamine dichloroacetate
diisopropylamine dichloroacetate
diisopropylammonium dichloroethanoate
DIPA
dipromonium
Molecular FormulaC8H17Cl2NO2
Molecular Weight230.13 g/mol
Structural Identifiers
SMILESCC(C)[NH2+]C(C)C.C(C(=O)[O-])(Cl)Cl
InChIInChI=1S/C6H15N.C2H2Cl2O2/c1-5(2)7-6(3)4;3-1(4)2(5)6/h5-7H,1-4H3;1H,(H,5,6)
InChIKeyILKBHIBYKSHTKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diisopropylammonium Dichloroacetate (DADA/DIPA) 660-27-5: A Salt with Distinct PDK4 Inhibition and Hepatic Clinical Profile


Diisopropylammonium dichloroacetate (also known as DADA or DIPA; CAS 660-27-5) is the diisopropylamine salt of dichloroacetic acid [1]. Beyond its role as a simple source of the dichloroacetate (DCA) anion, it functions as a pyruvate dehydrogenase kinase 4 (PDK4) inhibitor [2] and has been marketed in Japan under the trade name Liverall for chronic liver conditions [1]. Its dual identity as both a DCA prodrug and a specific PDK4 inhibitor underpins its unique pharmacological fingerprint.

Beyond the DCA Anion: Why Salt Selection and Isomer Specificity Are Critical for Diisopropylammonium Dichloroacetate


Generic substitution with other dichloroacetate salts (e.g., sodium dichloroacetate) is scientifically unsound due to critical differences in PDK4 isoform selectivity, therapeutic application, and clinical validation. DADA is not merely a source of DCA; it is a potent and selective PDK4 inhibitor [1]. The diisopropylammonium counterion influences its pharmacokinetic and pharmacodynamic properties, as evidenced by distinct in vivo survival benefits in severe influenza models and a unique clinical track record in hepatology that sodium DCA lacks [1] [2] [3].

Quantitative Evidence Guide for Diisopropylammonium Dichloroacetate 660-27-5


PDK4 Isoform Selectivity and In Vivo Survival Benefit in Severe Influenza Model

In a 2014 animal model of severe influenza, oral administration of diisopropylammonium dichloroacetate (DADA) significantly increased survival. While sodium dichloroacetate (DCA) is a pan-PDK inhibitor, DADA is characterized as a novel PDK4 inhibitor, offering a more targeted mechanism [1].

PDK4 inhibition severe influenza survival benefit metabolic disorder

Enhanced Antitumor Efficacy and Immune Microenvironment Modulation in NSCLC Models

A 2024 study evaluated DADA in non-small cell lung cancer (NSCLC) models. The combination of radiotherapy, anti-PD-1 antibody, and DADA resulted in superior tumor inhibition compared to radiotherapy plus anti-PD-1 antibody alone [1]. This triple combination was also associated with a significant increase in intratumoral CD3+ T cells, suggesting DADA's unique ability to modulate the tumor immune microenvironment [1].

non-small cell lung cancer immunotherapy lactate inhibition combination therapy

Clinical Efficacy in Alcoholic Fatty Liver Disease: Superiority Over Standard Hepatoprotectant

A clinical study directly compared diisopropylammonium dichloroacetate (DADA) to another hepatoprotective agent, Atorlan (Ademethionine), in 67 patients with alcoholic fatty liver disease [1].

alcoholic fatty liver disease liver function clinical trial hepatology

Distinct Enzyme Inhibition Profile: Acetylcholinesterase Activity

Unlike sodium dichloroacetate, which is primarily known for its metabolic effects, diisopropylamine dichloroacetate is documented in authoritative databases to strongly inhibit acetylcholinesterase activity and stimulate smooth muscle [1].

acetylcholinesterase inhibition smooth muscle stimulation vasodilation

High-Value Research and Industrial Application Scenarios for Diisopropylammonium Dichloroacetate 660-27-5


Immuno-Oncology Research: Exploring Tumor Microenvironment Modulation

This compound is ideal for in vivo and in vitro studies investigating the enhancement of checkpoint inhibitor therapy. Evidence shows that DADA, when combined with radiotherapy and anti-PD-1, leads to superior tumor control and increased T-cell infiltration compared to standard immunotherapy combinations in NSCLC models [1]. Procurement is justified for research programs aiming to overcome resistance to immune checkpoint blockade by targeting tumor metabolism.

Metabolic Crisis in Infectious Disease: Host-Directed Therapy for Severe Influenza

For research focused on the host metabolic response to severe viral infections, DADA is a critical tool. As a novel PDK4 inhibitor, it has demonstrated the ability to restore ATP levels, correct metabolic disorders, and significantly improve survival in a lethal influenza mouse model [1]. This is a specific, evidence-backed application where generic DCA salts are not validated, making DADA the compound of choice for investigating PDK4's role in viral pathogenesis and organ failure.

Hepatology Clinical Trials and Disease Modeling

DADA is the preferred dichloroacetate salt for clinical research and trials focused on alcoholic and non-alcoholic fatty liver disease. It has a direct comparator trial showing an 88.2% effective rate, superior to the 72.7% for ademethionine in alcoholic fatty liver [1]. Furthermore, it is an approved drug in some regions, providing a translational and regulatory precedent that supports its selection for new clinical investigations in hepatology.

Analytical Chemistry and Anti-Doping Reference Standard

Procurement of a high-purity reference standard of DADA is essential for laboratories involved in equine sports medicine and anti-doping control. The compound is metabolized to diisopropylamine, a known vasodilator prohibited in racehorses [1]. Its unique structure and metabolism differentiate it from other DCA salts, making its specific identification and quantification a critical requirement for regulatory compliance.

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